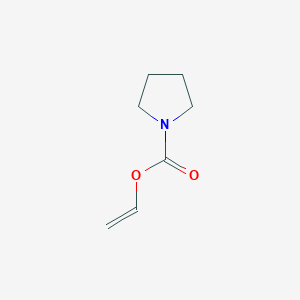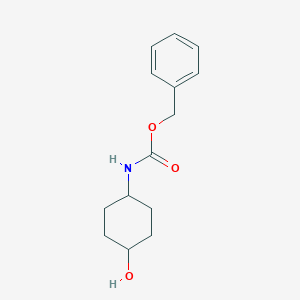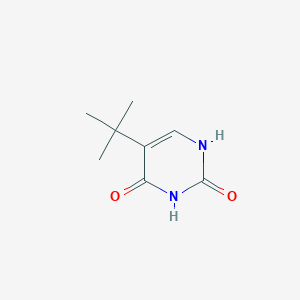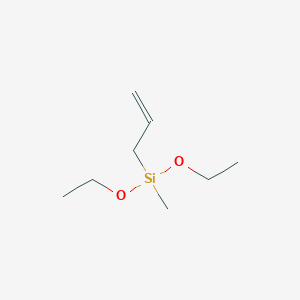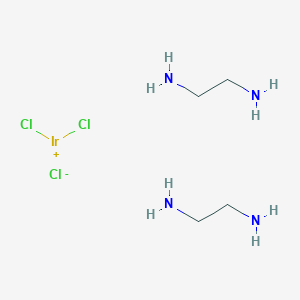
Phenyl 4-hydroxybenzoate
Descripción general
Descripción
Phenyl 4-hydroxybenzoate, also known as 4-hydroxybenzoic acid phenyl ester, is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . It is a white crystalline solid that is commonly used as a preservative in cosmetic products and as an analytical reference standard in various scientific applications .
Mecanismo De Acción
Target of Action
Phenyl 4-hydroxybenzoate, also known as phenyl salicylate, primarily targets the enzyme known as cyclooxygenase (COX) . This enzyme plays a crucial role in the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever .
Mode of Action
This compound inhibits the activity of COX . By doing so, it prevents the formation of prostaglandins, thereby reducing inflammation, swelling, pain, and fever .
Biochemical Pathways
The compound is involved in the biodegradation of 4-hydroxybenzoate . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Result of Action
The inhibition of COX by this compound results in reduced production of prostaglandins. This leads to decreased inflammation, swelling, pain, and fever .
Métodos De Preparación
Phenyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Phenyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phenyl 4-hydroxybenzoate has a wide range of scientific research applications:
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural properties.
Medicine: It serves as a model compound in drug formulation and stability studies, particularly in the development of ester-based prodrugs.
Comparación Con Compuestos Similares
Phenyl 4-hydroxybenzoate is similar to other hydroxybenzoate esters, such as methylparaben, ethylparaben, and propylparaben. These compounds share similar structural features, including the hydroxybenzoate core and ester functional group. this compound is unique in its phenyl ester moiety, which imparts distinct chemical and physical properties.
Methylparaben: Used as a preservative in pharmaceuticals and cosmetics.
Ethylparaben: Employed in similar applications with slightly different solubility and stability profiles.
Propylparaben: Known for its antimicrobial properties and used in various personal care products.
This compound stands out due to its specific applications in analytical chemistry and its role as a reference standard in scientific research.
Propiedades
IUPAC Name |
phenyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNWLVPAHNBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26220-23-5 | |
| Record name | Benzoic acid, 4-hydroxy-, phenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26220-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047882 | |
| Record name | Phenylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-62-7 | |
| Record name | Phenyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylparaben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B15A4L4Y1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of phenyl 4-hydroxybenzoate in epoxy resin modification?
A2: this compound serves as a valuable organic rigid-rod compound for enhancing the properties of epoxy resins. Studies indicate that incorporating this compound into diglycidyl ether of bisphenol A (DGEBA) epoxy resin significantly improves its mechanical properties, including tensile strength and fracture energy []. This enhancement stems from the rigid-rod structure of this compound, which acts as a reinforcing element within the epoxy matrix at the nanoscale. Furthermore, the presence of this compound can influence the glass transition temperature (Tg) of the modified epoxy resin. Depending on the specific formulation and processing conditions, the incorporation of this compound can lead to an increase in Tg, indicating improved thermal stability and resistance to deformation at higher temperatures [].
Q2: How can this compound be incorporated into polymer synthesis?
A4: this compound plays a significant role as a monomer in synthesizing poly(arylene ether)s. By reacting this compound with bis(o-aminoanilino) arylenes, researchers can create bis(hydroxyphenyl-N-arylenebenzimidazole)s []. These compounds are then further reacted with activated aromatic difluorides, resulting in the formation of poly(arylene ether)s containing N-arylenebenzimidazole groups []. These resulting polymers exhibit desirable properties like good solubility in certain solvents, high glass transition temperatures, and good thermal stability, making them suitable for high-performance applications.
Q3: What challenges are associated with the synthesis of high molecular weight poly(4-hydroxybenzoate)?
A5: Synthesizing high molecular weight poly(4-hydroxybenzoate) presents challenges due to the formation of oligomeric species during the polymerization process. Studies have shown that initial condensation reactions often lead to the precipitation of oligomer crystals with a degree of polymerization (DP) ranging from 6 to 8 []. While chain growth can continue within these crystals through transesterification reactions, achieving very high molecular weights can be difficult. Factors such as monomer structure, reaction conditions, and the presence of solvents significantly influence the polymerization mechanism and the final molecular weight of the polymer [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
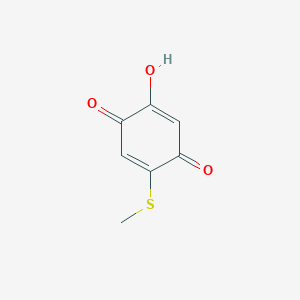
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)
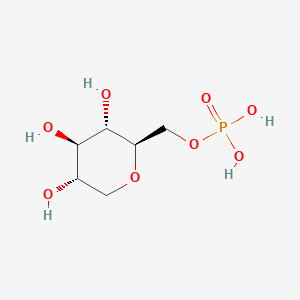
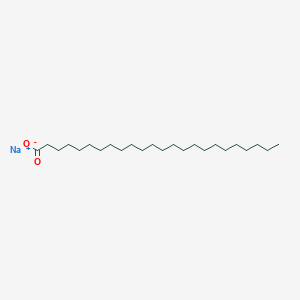
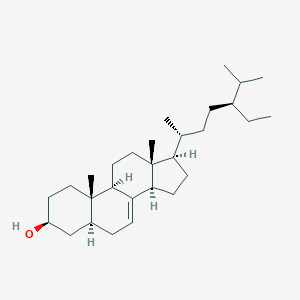
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
